Methyl 3-hydroxy-3-methyl-5-(phosphonooxy)pentanoate
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Overview
Description
Methyl 3-hydroxy-3-methyl-5-(phosphonooxy)pentanoate is a chemical compound with the molecular formula C6H10O7P. It is known for its role in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-methyl-5-(phosphonooxy)pentanoate typically involves the esterification of 3-hydroxy-3-methyl-5-(phosphonooxy)pentanoic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-methyl-5-(phosphonooxy)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonooxy derivatives.
Scientific Research Applications
Methyl 3-hydroxy-3-methyl-5-(phosphonooxy)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-methyl-5-(phosphonooxy)pentanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The phosphonooxy group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methyl-5-phosphonooxy-pentanoic acid: Similar in structure but lacks the methyl ester group.
Mevalonic acid-5-phosphate: Another related compound with similar biochemical properties.
®-5-Phosphomevalonate: Shares the phosphonooxy group and has similar reactivity
Uniqueness
This structural feature distinguishes it from other similar compounds and enhances its utility in specific research and industrial contexts .
Properties
CAS No. |
675199-74-3 |
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Molecular Formula |
C7H15O7P |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-methyl-5-phosphonooxypentanoate |
InChI |
InChI=1S/C7H15O7P/c1-7(9,5-6(8)13-2)3-4-14-15(10,11)12/h9H,3-5H2,1-2H3,(H2,10,11,12) |
InChI Key |
OUABDECNAMQGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOP(=O)(O)O)(CC(=O)OC)O |
Origin of Product |
United States |
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